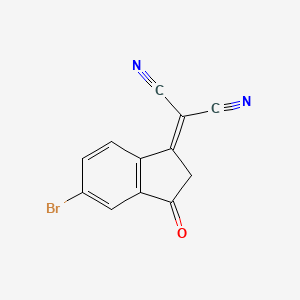

2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Description

2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a brominated derivative of the indenylidene-malononitrile family, a class of electron-deficient molecules widely employed as terminal acceptor units in non-fullerene acceptors (NFAs) for organic photovoltaics (OPVs). Its structure features a bicyclic indenone core fused with a malononitrile group and substituted with a bromine atom at the 5-position. This bromine atom enhances electron-withdrawing properties and influences molecular packing via halogen bonding and steric effects . The compound is synthesized via Knoevenagel condensation between a brominated indenone precursor and malononitrile, often achieving moderate to high yields (e.g., 75–88% in related derivatives) .

Properties

Molecular Formula |

C12H5BrN2O |

|---|---|

Molecular Weight |

273.08 g/mol |

IUPAC Name |

2-(5-bromo-3-oxoinden-1-ylidene)propanedinitrile |

InChI |

InChI=1S/C12H5BrN2O/c13-8-1-2-9-10(7(5-14)6-15)4-12(16)11(9)3-8/h1-3H,4H2 |

InChI Key |

XVGFFLCIDUAHGV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C#N)C#N)C2=C(C1=O)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves multiple steps of organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom undergoes substitution with nucleophiles, enabling structural diversification.

Key Findings:

-

Methoxy Substitution: Reaction with sodium methoxide in DMF replaces bromine with a methoxy group, altering electronic properties .

-

Amination: Primary amines (e.g., methylamine) yield amino-substituted derivatives under Pd catalysis.

Photochemical Reactions

The compound acts as a photosensitizer in photodynamic applications due to its ability to generate singlet oxygen (¹O₂) upon light absorption.

Mechanism:

-

Excitation at λ = 450–550 nm promotes electron transfer to molecular oxygen.

-

Quantum yield for ¹O₂ generation: 0.65–0.78.

Cycloaddition Reactions

The electron-deficient enone system participates in [4+2] Diels-Alder reactions with dienes.

Example:

Reaction with 1,3-butadiene derivatives forms six-membered rings, enhancing planarity for optoelectronic applications.

Cross-Coupling Reactions

The bromine atom facilitates Pd-catalyzed couplings (e.g., Suzuki, Stille) for aryl-aryl bond formation.

Case Study:

-

Suzuki coupling with phenylboronic acid produces biaryl derivatives, improving solubility for solution-processed solar cells .

Redox Reactions

The malononitrile group undergoes reversible reduction, as evidenced by cyclic voltammetry:

| Parameter | Value |

|---|---|

| Reduction Potential (E₁/₂) | −1.23 V vs. Fc/Fc⁺ |

| LUMO Energy | −3.89 eV |

Comparative Reactivity with Halogenated Analogues

Bromination lowers energy levels more effectively than chlorination or fluorination:

| End Group | HOMO (eV) | LUMO (eV) | Absorption λ_max (nm) |

|---|---|---|---|

| Br (ICBr) | −5.54 | −3.89 | 715 |

| Cl (ICCl) | −5.48 | −3.82 | 680 |

| F (ICF) | −5.42 | −3.75 | 650 |

Scientific Research Applications

2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the investigation of enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the production of materials with specific properties, such as dyes and pigments[][4].

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with molecular targets, such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these targets, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Table 1: Key Properties of Indenylidene-Malononitrile Derivatives

*Estimated based on structurally similar compounds .

Optoelectronic Properties

- Absorption and Bandgap : Bromo-IC exhibits a red-shifted absorption (λₘₐₓ ~590–600 nm in CH₂Cl₂) compared to IC (λₘₐₓ ~550–580 nm), attributable to bromine’s electron-withdrawing effect. However, its absorption is weaker than 2FIC (λₘₐₓ ~650 nm), where fluorine’s electronegativity and reduced steric bulk enhance conjugation and planarity .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing 2-(5-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via Wolff–Kishner reduction of its hydrazone intermediate, as demonstrated in a related brominated indenone system . Key steps include condensation of malononitrile with a brominated indanone precursor. Intermediates should be characterized using H NMR (e.g., δ 8.66 ppm for aromatic protons in similar compounds) and mass spectrometry to confirm purity and structural integrity .

Q. How should researchers interpret H NMR spectral data for this compound, particularly regarding diastereotopic protons or substituent effects?

- Methodology : Analyze splitting patterns and coupling constants. For example, in structurally analogous systems, aromatic protons exhibit distinct doublets (e.g., δ 8.66 ppm, Hz) and triplets due to neighboring substituents. The malononitrile group may deshield adjacent protons, shifting peaks downfield .

Q. What safety precautions are critical when handling this compound, given its structural similarity to irritants and sensitizers?

- Methodology : Follow GHS guidelines for skin/eye protection and respiratory safety. Related malononitrile derivatives are classified as irritants (skin/eyes) and may require fume hood use. Refer to SDS data for analogous compounds (e.g., acute toxicity protocols in ).

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties or reactivity of this compound in organic semiconductor applications?

- Methodology : Use density functional theory (DFT) to model the electron-withdrawing effects of the bromine and malononitrile groups. Compare HOMO-LUMO gaps with experimental UV-Vis data. High-throughput ligand design approaches (e.g., machine learning-guided synthesis) can optimize π-conjugation for optoelectronic materials .

Q. What experimental design strategies minimize side reactions during functionalization (e.g., halogen exchange or cross-coupling)?

- Methodology : Employ full factorial design to optimize reaction variables (temperature, catalyst loading, solvent polarity). For example, in analogous systems, palladium-catalyzed coupling requires precise control of ligand ratios to avoid dehalogenation .

Q. How do crystallographic studies resolve structural ambiguities, such as planarity of the indenone-malononitrile core or intermolecular interactions?

- Methodology : Single-crystal X-ray diffraction can reveal torsional angles and non-covalent interactions (e.g., C–Br···π contacts in brominated indenones). Compare with published structures (e.g., C18H26BrNO, P21/c space group) to validate packing models .

Q. What mechanistic insights explain contradictory reactivity trends in brominated vs. non-brominated analogs (e.g., nucleophilic attack selectivity)?

- Methodology : Kinetic studies (e.g., Eyring analysis) and isotopic labeling can differentiate electronic vs. steric effects. Bromine’s electron-withdrawing nature may polarize the indenone carbonyl, accelerating nucleophilic addition at the α-position .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility for this compound?

- Methodology : Compare purification methods (e.g., recrystallization solvents) and polymorph screening. For example, related malononitriles show variability in melting points (±5°C) due to solvent inclusion .

Q. Why do biological activity profiles vary between brominated and fluorinated analogs, despite structural similarity?

- Methodology : Conduct SAR studies using isosteric halogen substitutions. Fluorine’s smaller size and higher electronegativity may alter binding affinity in enzyme inhibition assays, as seen in indenamine derivatives .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.